molecular formula C19H26O2 B1503791 4-Androstene-3,17-dione-19-d3 CAS No. 71995-66-9

4-Androstene-3,17-dione-19-d3

Cat. No. B1503791
CAS RN: 71995-66-9
M. Wt: 289.4 g/mol
InChI Key: AEMFNILZOJDQLW-IBDDNMOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Androstene-3,17-dione-19-d3, also known as Androst-4-ene-3,17-dione-19-d3, is a 19-carbon steroid hormone . It is produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .


Synthesis Analysis

4-Androstene-3,17-dione (4-AD), 1,4-androstadiene-3,17-dione (ADD) and 9α-hydroxyl-4-androstene-3,17-dione (9OH-AD), which are important starting compounds for the synthesis of steroidal medicines, can be biosynthetically transformed from phytosterols by Mycobacterium strains . The key enzymes that enable the biotransformation of 4-AD to ADD and 9OH-AD are 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .


Molecular Structure Analysis

The molecular formula of 4-Androstene-3,17-dione-19-d3 is C19H23D3O2 . It has an average mass of 289.427 Da and a monoisotopic mass of 289.212097 Da .


Chemical Reactions Analysis

The conversion of 4-AD to ADD and 9OH-AD is carried out via the enzymes KstD and Ksh during phytosterol catabolism in M. neoaurum HGMS2 .


Physical And Chemical Properties Analysis

The average mass of 4-Androstene-3,17-dione-19-d3 is 289.427 Da, and its monoisotopic mass is 289.212097 Da .

Safety And Hazards

4-Androstene-3,17-dione-19-d3 is harmful if swallowed and suspected of causing cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . It is also toxic to aquatic life . Safety measures include avoiding dust formation, avoiding contact during pregnancy/while nursing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research could focus on the metabolic engineering of the HGMS2 strain to produce other important steroidal compounds . Additionally, the role of 4-Androstene-3,17-dione-19-d3 in the biosynthesis of testosterone and estrone could be further explored .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-10-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMFNILZOJDQLW-IBDDNMOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678681
Record name (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Androstene-3,17-dione-19-d3

CAS RN

71995-66-9
Record name (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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